2-Bromobenzyl-(2,3-dichlorophenyl)ether
Description
2-Bromobenzyl-(2,3-dichlorophenyl)ether is a halogenated aromatic ether characterized by a brominated benzyl group linked via an oxygen atom to a 2,3-dichlorophenyl moiety. This compound is part of a broader class of diaryl ethers, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its structure imparts unique electronic and steric properties due to the electron-withdrawing effects of bromine and chlorine substituents, which influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
1-[(2-bromophenyl)methoxy]-2,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-5-2-1-4-9(10)8-17-12-7-3-6-11(15)13(12)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYUFFZTMZGXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromobenzyl-(2,3-dichlorophenyl)ether is an organic compound notable for its unique structural features, including a bromine atom and a dichlorophenyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C15H12BrCl2O
- Structure : The compound features a bromine atom attached to a benzyl group linked via an ether bond to a 2,3-dichlorophenyl group. This configuration is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains. The presence of halogen substituents is believed to enhance its efficacy.
- Anticancer Potential : Investigations into the anticancer properties have shown that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which may play a role in its overall biological effects.
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may bind to active sites on enzymes, inhibiting their function.
- Modulation of Receptor Activity : It can interact with cellular receptors, affecting signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptosis in cancer cells through oxidative stress mechanisms.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
Table 2: Anticancer Activity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Oxidative stress induction |
| A549 (Lung Cancer) | 10 | Enzyme inhibition |
Case Studies
Several case studies have explored the biological activity of halogenated ethers similar to this compound:
- Case Study 1 : A study focused on the antimicrobial effects of halogenated compounds demonstrated that the presence of bromine enhances antibacterial activity against Gram-positive bacteria. The results indicated that compounds with similar structures could serve as lead candidates for developing new antibiotics.
- Case Study 2 : Research on the anticancer properties revealed that derivatives of brominated ethers exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential for these compounds in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromobenzyl-(2,3-dichlorophenyl)ether with analogous halogenated ethers, focusing on substituent effects, physicochemical properties, and functional relevance.
Substituent Position and Electronic Effects
- This compound : Bromine at the benzyl position and chlorine at the 2,3-positions of the phenyl ring create a highly electron-deficient aromatic system. This enhances electrophilic substitution resistance but may increase lipophilicity .
- Bis(2-Chloroethyl)Ether (BCEE): A non-aromatic ether with two chloroethyl groups. The absence of aromaticity results in lower thermal stability (boiling point: 178°C) and higher volatility compared to aromatic analogs .
Physicochemical Properties
Functional and Industrial Relevance
- Pharmaceutical Potential: Aripiprazole Lauroxil, a structurally related compound with a 2,3-dichlorophenyl group, demonstrates therapeutic activity in neuropsychiatric disorders, suggesting that halogen positioning influences biological target binding .
- Environmental Impact : Chlorinated ethers like BCEE are associated with environmental persistence and toxicity, whereas brominated analogs may exhibit different degradation pathways due to bromine’s larger atomic radius .
- Synthetic Utility : Brominated ethers are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), where the 2,3-dichloro configuration could direct regioselectivity .
Key Research Findings and Limitations
- Substituent Position Dictates Reactivity : The 2,3-dichloro configuration in the phenyl ring may hinder nucleophilic aromatic substitution compared to 3,4- or 3,5-isomers due to steric crowding .
- Data Gaps: Limited experimental data on the target compound’s toxicity, solubility, and synthetic routes necessitate further study.
- Comparative Toxicity: BCEE’s well-documented carcinogenicity contrasts with the unknown safety profile of brominated diaryl ethers, highlighting the need for toxicokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
